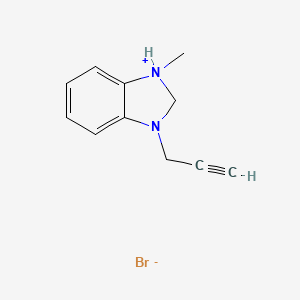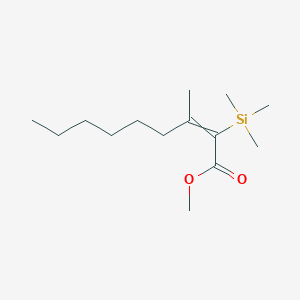![molecular formula C10H19N B14201208 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 854245-62-8](/img/structure/B14201208.png)
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, also known as bornylamine, is a bicyclic amine with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is notable for its rigidity and steric hindrance, which can influence its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reduction of camphor oxime. One common method includes the following steps :
Oxime Formation: D-camphor is reacted with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol and water to form camphor oxime.
Reduction: The camphor oxime is then reduced using sodium in ethanol to yield a mixture of endo- and exo-bornylamine.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles of oxime formation and reduction, often optimized for larger scales and higher yields.
化学反応の分析
Types of Reactions
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitramides.
Reduction: Reduction of camphor oxime to bornylamine.
Substitution: Reacts with acyl chlorides to form acetamides.
Common Reagents and Conditions
Oxidation: Sodium nitrite in acetic acid for nitramide formation.
Reduction: Sodium in ethanol for oxime reduction.
Substitution: Phosphorus pentachloride in acetonitrile for acetamide formation.
Major Products
Oxidation: N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide.
Reduction: Endo- and exo-bornylamine.
Substitution: N-(bornan-2-yl)acetamides.
科学的研究の応用
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways and processes .
類似化合物との比較
Similar Compounds
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)
- N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine
Uniqueness
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its amine functional group, which imparts different reactivity and biological activity compared to its ketone (camphor) and alcohol (borneol) counterparts. This makes it a valuable compound in both synthetic chemistry and biological research.
特性
CAS番号 |
854245-62-8 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
2,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-8(9)10(3,11)6-7/h7-8H,4-6,11H2,1-3H3 |
InChIキー |
LPJKJAQLKOYAJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1C(C2)(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
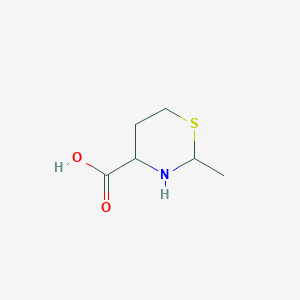
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)

![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)


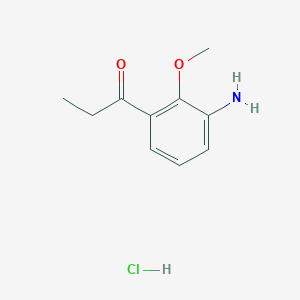
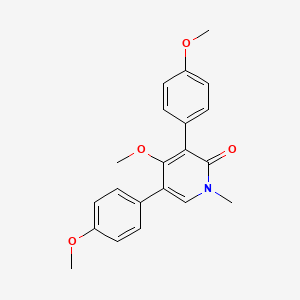
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

